H3 Receptor Antagonist Potency in 1-Benzyl-4-hydroxypiperidine Derivatives
In a series of non-imidazole histamine H3 receptor antagonists, 1-benzyl-4-hydroxypiperidine derivatives demonstrated moderate to pronounced in vitro affinities. The most potent compounds in this series, such as 9b2, exhibited a pKi of 7.09 at the recombinant human H3 receptor stably expressed in HEK 293T cells . The 4-benzyl-4-hydroxypiperidine core provides a scaffold for optimizing H3 antagonism without imidazole-associated off-target effects.
| Evidence Dimension | Binding affinity (pKi) |
|---|---|
| Target Compound Data | Compound 9b2: pKi = 7.09 (Ki ≈ 81 nM) |
| Comparator Or Baseline | Unsubstituted 4-hydroxypiperidine core not active as H3 antagonist |
| Quantified Difference | Scaffold required for H3 antagonist activity; 4-benzyl substitution essential |
| Conditions | Recombinant human histamine H3 receptor, HEK 293T cells |
Why This Matters
Procurement of the 4-benzyl-4-hydroxypiperidine scaffold enables access to a validated H3 antagonist chemotype with demonstrated nanomolar potency.
